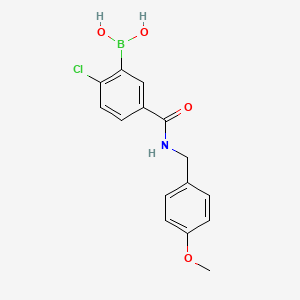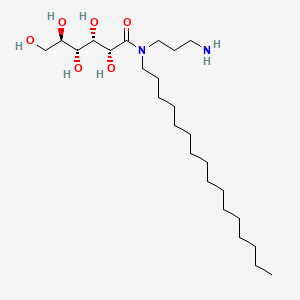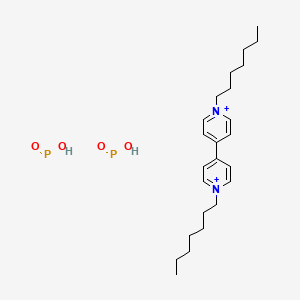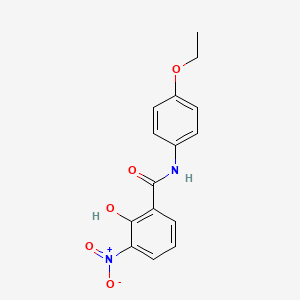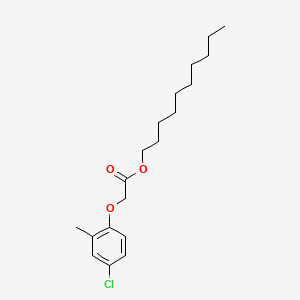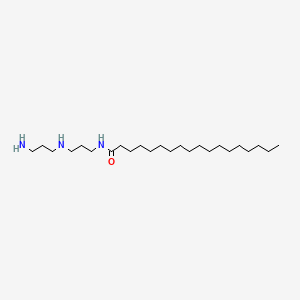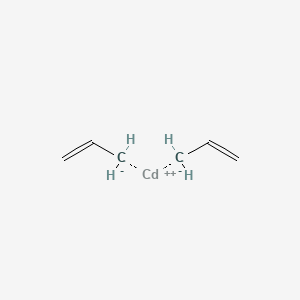
Tris(4-fluorophenyl)(methyl)phosphanium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tris(4-fluorophenyl)(methyl)phosphanium bromide is an organophosphorus compound that features a phosphorus atom bonded to three 4-fluorophenyl groups and one methyl group, with a bromide counterion
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tris(4-fluorophenyl)(methyl)phosphanium bromide typically involves the reaction of tris(4-fluorophenyl)phosphine with methyl bromide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
(FC6H4)3P+CH3Br→(FC6H4)3PCH3+Br−
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Tris(4-fluorophenyl)(methyl)phosphanium bromide can undergo various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.
Oxidation and Reduction: The phosphorus center can be oxidized or reduced under appropriate conditions, leading to different oxidation states and derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkoxides, thiolates, and amines. The reactions are typically carried out in polar solvents such as acetonitrile or dimethyl sulfoxide.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used to oxidize the phosphorus center.
Reduction: Reducing agents like lithium aluminum hydride can reduce the compound to its lower oxidation state.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted phosphonium salts can be formed.
Oxidation Products: Oxidation can lead to the formation of phosphine oxides.
Reduction Products: Reduction can yield phosphines with lower oxidation states.
Aplicaciones Científicas De Investigación
Tris(4-fluorophenyl)(methyl)phosphanium bromide has several applications in scientific research:
Organic Synthesis: It serves as a ligand in various catalytic reactions, including cross-coupling reactions such as Suzuki-Miyaura and Heck reactions.
Pharmaceuticals: The compound is used as an intermediate in the synthesis of pharmaceutical agents.
Materials Science: It is employed in the development of advanced materials, including polymers and coordination complexes.
Mecanismo De Acción
The mechanism of action of Tris(4-fluorophenyl)(methyl)phosphanium bromide involves its ability to act as a ligand and participate in coordination chemistry. The phosphorus center can coordinate with metal ions, facilitating various catalytic processes. The fluorophenyl groups enhance the compound’s stability and reactivity, making it a valuable component in catalytic systems .
Comparación Con Compuestos Similares
Similar Compounds
Tris(4-fluorophenyl)phosphine: Similar in structure but lacks the methyl group and bromide ion.
Tris(4-trifluoromethylphenyl)phosphine: Contains trifluoromethyl groups instead of fluorophenyl groups.
Tetrakis(4-bromophenyl)phosphonium bromide: Contains bromophenyl groups instead of fluorophenyl groups.
Uniqueness
Tris(4-fluorophenyl)(methyl)phosphanium bromide is unique due to the presence of both fluorophenyl groups and a methyl group, which confer distinct electronic and steric properties. These features make it particularly effective in specific catalytic applications and enhance its stability compared to other phosphonium salts.
Propiedades
Número CAS |
61249-18-1 |
|---|---|
Fórmula molecular |
C19H15BrF3P |
Peso molecular |
411.2 g/mol |
Nombre IUPAC |
tris(4-fluorophenyl)-methylphosphanium;bromide |
InChI |
InChI=1S/C19H15F3P.BrH/c1-23(17-8-2-14(20)3-9-17,18-10-4-15(21)5-11-18)19-12-6-16(22)7-13-19;/h2-13H,1H3;1H/q+1;/p-1 |
Clave InChI |
SMJCNRPKHZFBAV-UHFFFAOYSA-M |
SMILES canónico |
C[P+](C1=CC=C(C=C1)F)(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


